

# molecular weight of 3-Boc-amino-2,6-dioxopiperidine

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## Compound of Interest

Compound Name: 3-Boc-amino-2,6-dioxopiperidine

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An In-depth Technical Guide to **3-Boc-amino-2,6-dioxopiperidine**: A Core Building Block for Targeted Protein Degradation

## Abstract

**3-Boc-amino-2,6-dioxopiperidine** is a pivotal synthetic intermediate in modern medicinal chemistry, most notably for its role as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs) and novel immunomodulatory agents. This guide provides an in-depth examination of its core physicochemical properties, a detailed and rationalized synthesis protocol, and its critical applications in drug discovery. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and application of this versatile molecule.

## Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of **3-Boc-amino-2,6-dioxopiperidine** is essential for its handling, reaction setup, and downstream applications. The molecule's structure features a piperidine-2,6-dione ring, a common scaffold in immunomodulatory drugs, with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This Boc group provides a stable, yet readily cleavable, protecting group, enabling selective synthetic transformations.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	<b>C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub></b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	228.25 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	31140-42-8	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	423 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

| Density | 1.2 g/cm<sup>3</sup> | [\[1\]](#)[\[5\]](#) |

## Synthesis Protocol and Experimental Rationale

The most direct and widely utilized method for preparing **3-Boc-amino-2,6-dioxopiperidine** is through the N-protection of the corresponding primary amine, 3-amino-2,6-dioxopiperidine. The following protocol is designed to be a self-validating system, where successful execution yields a product whose identity and purity can be unequivocally confirmed by standard analytical methods.

## Detailed Step-by-Step Methodology

Objective: To protect the primary amine of 3-amino-2,6-dioxopiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

- 3-amino-2,6-dioxopiperidine hydrochloride
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Eluent: Ethyl acetate/Hexanes mixture

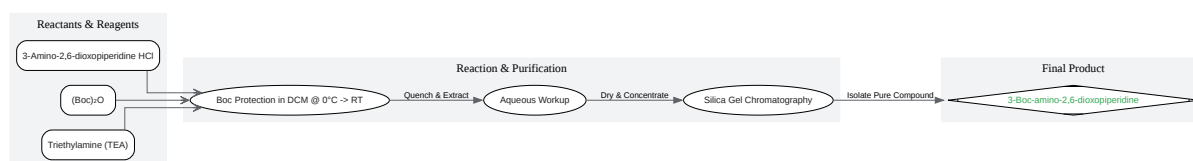
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,6-dioxopiperidine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
- **Base Addition:** Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and deprotonate the primary amine, forming the free base in situ. Stir for 15-20 minutes.
- **Boc-Anhydride Addition:** To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure **3-Boc-amino-2,6-dioxopiperidine**.

## Expertise & Experience: Causality Behind Experimental Choices

- **Choice of Base (TEA/DIPEA):** A non-nucleophilic organic base is critical. TEA or DIPEA effectively neutralizes the HCl salt and deprotonates the amine without competing with it as a nucleophile to attack the (Boc)<sub>2</sub>O, which would result in byproduct formation.
- **Controlled Temperature (0 °C):** The reaction between the amine and (Boc)<sub>2</sub>O is exothermic. Adding the anhydride at 0 °C mitigates the exotherm, preventing potential side reactions and decomposition of the anhydride, thereby ensuring a cleaner reaction profile and higher yield.
- **Solvent Selection (DCM/THF):** Anhydrous aprotic solvents like DCM or THF are chosen because they effectively solubilize the reagents (once the free base is formed) and do not participate in the reaction. The absence of water is crucial as water can hydrolyze the Boc anhydride.
- **Self-Validation:** The integrity of this protocol is confirmed through post-synthesis analysis. The molecular weight of the final product can be verified using Mass Spectrometry (MS) to match the theoretical value of 228.25 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, showing characteristic peaks for the piperidine ring protons and the large singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. Purity is readily assessed via High-Performance Liquid Chromatography (HPLC).

## Visualization of the Synthetic Workflow



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Caption: Workflow for the synthesis of **3-Boc-amino-2,6-dioxopiperidine**.

## Authoritative Grounding: Applications in Drug Development

**3-Boc-amino-2,6-dioxopiperidine** is not typically a final therapeutic agent itself but rather a high-value building block. Its utility stems from the piperidine-2,6-dione core, which is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.

### Foundation for PROTACs

The primary application is in the synthesis of PROTACs. After deprotection of the Boc group to reveal the free amine, this amine serves as a reactive handle to attach a linker, which is subsequently connected to a ligand for a specific protein of interest (POI). The resulting heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system, bringing the POI into proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.



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Caption: The tripartite structure of a PROTAC molecule.

## Precursor for Immunomodulatory Analogs

The piperidine-2,6-dione scaffold is the core of approved immunomodulatory drugs like lenalidomide and pomalidomide. **3-Boc-amino-2,6-dioxopiperidine** serves as a key starting material for creating novel analogs of these drugs, allowing researchers to explore structure-activity relationships and develop new agents with tailored therapeutic profiles.

## References

- (S)-**3-Boc-amino-2,6-dioxopiperidine**. (n.d.). PubChem.
- **3-BOC-AMINO-2,6-DIOXOPIPERIDINE**. (n.d.). Pharmacy Research.

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## Sources

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